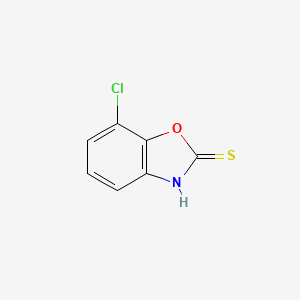

7-Chloro-2-mercaptobenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRDNTGJMQMSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403433 | |

| Record name | 7-Chloro-2-mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51793-93-2 | |

| Record name | 51793-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2-mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-2-mercaptobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-2-mercaptobenzoxazole: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent.

Chemical Structure and Identification

This compound, also known by its IUPAC name 7-chloro-3H-1,3-benzoxazole-2-thione, is a benzoxazole derivative characterized by a chlorine atom at the 7-position and a thiol group at the 2-position.[1] The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.

The key identifiers for this compound are:

-

IUPAC Name: 7-chloro-3H-1,3-benzoxazole-2-thione[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 185.63 g/mol | [1][2] |

| Melting Point | 252-256 °C | [3] |

| Appearance | Solid | |

| Solubility | Data not available | |

| LogP (calculated) | 2.4 | [1] |

Synthesis of this compound

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 2-mercaptobenzoxazole derivatives, which can be adapted for the 7-chloro analog.

Materials:

-

6-Chloro-2-aminophenol

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol (95%)

-

Activated charcoal

-

Glacial acetic acid

Procedure:

-

A mixture of 6-chloro-2-aminophenol, potassium hydroxide, and water is prepared in a round-bottom flask.

-

Ethanol (95%) is added to the flask, followed by the dropwise addition of carbon disulfide.

-

The reaction mixture is refluxed for 3-4 hours.

-

After reflux, activated charcoal is added, and the mixture is refluxed for an additional 10 minutes.

-

The hot solution is filtered to remove the charcoal.

-

The filtrate is heated, and a solution of 5% glacial acetic acid in warm water is added with vigorous stirring.

-

The product crystallizes upon cooling. The mixture is refrigerated for at least 3 hours to ensure complete crystallization.

-

The crystalline product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol can be performed for further purification.

Caption: General workflow for the synthesis of this compound.

Spectral Data

While specific spectral data for this compound is not extensively published, general characteristics for 2-mercaptobenzoxazole derivatives are known.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available on PubChem, provided by Aldrich.[1] Key expected peaks would include N-H stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. Aromatic protons would appear in the downfield region, and the chemical shifts would be influenced by the positions of the chlorine, oxygen, nitrogen, and sulfur atoms.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Biological Activities and Potential Applications

Derivatives of 2-mercaptobenzoxazole have been extensively studied for their wide range of biological activities. While specific quantitative data for this compound is limited in the available literature, the data for related compounds provides a strong indication of its potential.

Antimicrobial Activity

2-Mercaptobenzoxazole derivatives have demonstrated notable antibacterial and antifungal properties. The proposed mechanism of action is the disruption of the microbial cell membrane.

Table of Antimicrobial Activity for 2-Mercaptobenzoxazole Derivatives (Representative Data):

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

| 2-Mercaptobenzoxazole derivative 1 | Staphylococcus aureus | Data not specified | |

| 2-Mercaptobenzoxazole derivative 2 | Escherichia coli | Data not specified | |

| 2-Mercaptobenzoxazole derivative 3 | Candida albicans | Data not specified |

Note: Specific MIC values for this compound are not available in the searched literature. The table indicates the types of organisms against which this class of compounds has shown activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-mercaptobenzoxazole derivatives against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.

Table of Anticancer Activity for 2-Mercaptobenzoxazole Derivatives (Representative IC₅₀ Data):

| Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| Substituted Benzene Derivative (4b) | MDA-MB-231 (Breast) | 9.72 | [4] |

| Substituted Benzene Derivative (4d) | MDA-MB-231 (Breast) | 2.14 | [4] |

| Substituted Isatin Derivative (5d) | MDA-MB-231 (Breast) | 3.64 | [4] |

| Heterocycle Derivative (6b) | HepG2 (Liver) | 6.83 | [4] |

| Heterocycle Derivative (6b) | MCF-7 (Breast) | 3.64 | [4] |

| Heterocycle Derivative (6b) | MDA-MB-231 (Breast) | 2.14 | [4] |

| Heterocycle Derivative (6b) | HeLa (Cervical) | 5.18 | [4] |

Note: This table presents data for various derivatives of 2-mercaptobenzoxazole to illustrate the potential potency of this chemical class. IC₅₀ values for this compound are not available in the searched literature.

Caption: A logical workflow for the biological evaluation of this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a halogenated benzoxazole derivative with significant potential for applications in drug discovery and development. Its structural features suggest a likelihood of potent antimicrobial and anticancer activities, consistent with findings for the broader class of 2-mercaptobenzoxazole derivatives. While detailed experimental protocols and specific quantitative biological data for this particular compound are not widely published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and further investigation. Future studies are warranted to fully elucidate its biological activity profile and mechanisms of action.

References

- 1. This compound | C7H4ClNOS | CID 4452239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 97 | 51793-93-2 [chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 7-Chloro-2-mercaptobenzoxazole from 2-amino-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-Chloro-2-mercaptobenzoxazole from 2-amino-6-chlorophenol. This document provides a comprehensive overview of the chemical reaction, detailed experimental protocols, and key characterization data to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in a wide range of biologically active molecules. Benzoxazole derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of this specific chloro-substituted mercaptobenzoxazole provides a key intermediate for the development of novel therapeutic agents. This guide outlines a common and effective method for its preparation starting from 2-amino-6-chlorophenol.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-amino-6-chlorophenol is typically achieved through a one-pot reaction involving cyclization with carbon disulfide in the presence of a base. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the final benzoxazole ring system.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for the synthesis of 2-mercaptobenzoxazoles.[1][2]

Materials:

-

2-amino-6-chlorophenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Activated charcoal

-

Glacial acetic acid (5%)

-

Distilled water

Equipment:

-

250 mL round-bottom flask (RBF)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

-

Graduated cylinders

-

pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-6-chlorophenol (0.1 mole), potassium hydroxide (0.1 mole), and 15 mL of water.

-

To this mixture, add 100 mL of 95% ethanol and carbon disulfide (0.1 mole).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 to 4 hours with continuous stirring.

-

Decolorization: After the reflux period, cautiously add a small amount of activated charcoal to the hot reaction mixture and continue to reflux for an additional 10 minutes.

-

Filtration: Filter the hot mixture through a fluted filter paper to remove the charcoal.

-

Precipitation: Heat the filtrate to 70-80°C and add 100 mL of warm water. Vigorously stir the solution and add 5% glacial acetic acid dropwise until the solution is acidic (test with pH paper). A precipitate of this compound will form.

-

Crystallization and Isolation: Cool the mixture in an ice bath for at least 3 hours to ensure complete crystallization.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected crystals with cold distilled water and then dry them thoroughly. The product can be further purified by recrystallization from ethanol.

Data Presentation

This section summarizes the key quantitative data for the starting material and the final product.

Table 1: Properties of 2-amino-6-chlorophenol

| Property | Value |

| Molecular Formula | C₆H₆ClNO[3] |

| Molecular Weight | 143.57 g/mol [3] |

| Appearance | Grey solid[4] |

| Melting Point | 80-81°C[4] |

| Boiling Point | 247°C[4] |

| Density | 1.406 g/cm³[4] |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄ClNOS[5][6] |

| Molecular Weight | 185.63 g/mol [5][6] |

| CAS Number | 51793-93-2[5][6] |

| IUPAC Name | 7-chloro-3H-1,3-benzoxazole-2-thione[5] |

| Appearance | Crystalline solid |

| Purity | >95% (typical after recrystallization) |

| Yield | 70-85% (typical) |

Safety and Handling

-

2-amino-6-chlorophenol: Handle with care, as it may be harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon disulfide: Highly flammable and toxic.[7] It has a low flash point and should be handled with extreme caution in a fume hood, away from ignition sources.[7] It is also a neurotoxin.[7]

-

Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Glacial acetic acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=S, and C-O-C stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide provides a comprehensive and practical procedure for the synthesis of this compound from 2-amino-6-chlorophenol. The detailed experimental protocol, coupled with the tabulated data and safety information, serves as a valuable resource for researchers and professionals engaged in the synthesis of novel benzoxazole derivatives for potential applications in drug discovery and development. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. iajps.com [iajps.com]

- 3. 2-Amino-6-chlorophenol | C6H6ClNO | CID 6486025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-6-CHLORO-PHENOL CAS#: 38191-33-2 [m.chemicalbook.com]

- 5. This compound | C7H4ClNOS | CID 4452239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Carbon disulfide - Wikipedia [en.wikipedia.org]

7-Chloro-2-mercaptobenzoxazole CAS number 51793-93-2

CAS Number: 51793-93-2

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-2-mercaptobenzoxazole (CAS No. 51793-93-2), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific derivative, this document also draws upon information from the broader class of 2-mercaptobenzoxazoles to provide a contextual framework for its potential properties and applications. This guide covers its chemical and physical properties, a detailed synthesis protocol, and a discussion of the known biological activities and mechanisms of action of related compounds. The information is presented to support further research and investigation into the therapeutic potential of this molecule.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their versatile pharmacological profile includes antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The 2-mercaptobenzoxazole scaffold, in particular, serves as a crucial starting material for the synthesis of a wide array of bioactive molecules. The introduction of a chlorine atom at the 7-position of the benzoxazole ring, as in this compound, is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 51793-93-2 | [1][2] |

| Molecular Formula | C₇H₄ClNOS | [1][2][3] |

| Molecular Weight | 185.63 g/mol | [1][2] |

| IUPAC Name | 7-chloro-3H-1,3-benzoxazole-2-thione | [1] |

| Synonyms | 7-Chloro-2(3H)-benzoxazolethione | [4] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | 252-256 °C | [4] |

| Solubility | Not specified |

Synthesis

While a specific, detailed synthesis protocol for this compound is not extensively documented in the available literature, a general and effective method for the synthesis of 2-mercaptobenzoxazoles can be adapted. This method involves the cyclization of the corresponding 2-aminophenol with carbon disulfide. For the synthesis of the 7-chloro derivative, the starting material would be 6-chloro-2-aminophenol.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of 2-mercaptobenzoxazoles and should be optimized for the specific substrate.[5]

Reagents:

-

6-Chloro-2-aminophenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

Glacial acetic acid

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-2-aminophenol and potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add carbon disulfide dropwise with stirring. The reaction of amines with carbon disulfide is a key step in forming dithiocarbamates, which are intermediates in this synthesis.[6][7]

-

Heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, add a small amount of activated charcoal to the hot solution and reflux for an additional 10 minutes to decolorize the mixture.

-

Filter the hot solution to remove the charcoal.

-

Heat the filtrate and then acidify it with 5% glacial acetic acid while stirring.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by filtration, wash it with cold water, and dry it thoroughly.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectral Data (Contextual)

Expected Spectral Characteristics:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring. The presence of the chlorine atom will influence the chemical shifts and coupling patterns of these protons. A broad singlet corresponding to the N-H proton of the thiol-thione tautomer is also expected. For related 2-mercaptobenzoxazole derivatives, the N-H proton signal can appear at a high chemical shift (e.g., around 10.85 ppm).[8]

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the seven carbon atoms of the benzoxazole core. The carbon atom of the C=S group is expected to appear at a characteristic downfield chemical shift. The signals for the aromatic carbons will be influenced by the electron-withdrawing effect of the chlorine atom and the heteroatoms in the ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.63 g/mol ).[1] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H group (around 3100-3200 cm⁻¹), C=S group, and the aromatic C-H and C=C bonds. The IR spectrum of a related compound, 2-hydrazinylbenzoxazole, showed a characteristic N-H absorption band at 3163 cm⁻¹.[8]

Biological Activity and Mechanism of Action (Contextual)

Direct studies on the biological activity and mechanism of action of this compound are not found in the surveyed literature. However, the broader class of 2-mercaptobenzoxazole derivatives has been extensively studied and shown to possess a range of biological activities.

Known Activities of 2-Mercaptobenzoxazole Derivatives

-

Anticancer Activity: Many derivatives of 2-mercaptobenzoxazole have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[9][10][11][12] Some of these compounds have been shown to act as inhibitors of key enzymes involved in cancer progression, such as protein kinases (EGFR, HER2, VEGFR2) and PARP-2.[9][10] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9]

-

Antimicrobial Activity: 2-Mercaptobenzoxazole and its derivatives have been reported to exhibit antibacterial and antifungal properties.[5][11] They have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[5] The presence and position of substituents on the benzoxazole ring can significantly influence the antimicrobial potency.

The introduction of a chlorine atom can often enhance the biological activity of a compound due to its electronic and lipophilic properties. Therefore, it is plausible that this compound may exhibit interesting anticancer or antimicrobial activities.

Potential Signaling Pathway Involvement

Based on the known activities of related compounds, a potential mechanism of action for a bioactive this compound derivative could involve the inhibition of key signaling pathways in cancer cells.

Caption: Hypothetical signaling pathway inhibition by this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.

Conclusion and Future Directions

This compound is a halogenated derivative of the versatile 2-mercaptobenzoxazole scaffold. While specific experimental data for this compound is scarce, its synthesis is achievable through established methods. Based on the known biological activities of related compounds, this compound holds potential for further investigation as an anticancer or antimicrobial agent. Future research should focus on its synthesis, full spectral characterization, and screening for various biological activities to elucidate its therapeutic potential. The detailed experimental protocols and contextual information provided in this guide are intended to facilitate these research endeavors.

References

- 1. This compound | C7H4ClNOS | CID 4452239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound 97 | 51793-93-2 [chemicalbook.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 7-Chloro-2-mercaptobenzoxazole in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Chloro-2-mercaptobenzoxazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information based on structurally similar compounds, a detailed experimental protocol for determining solubility, and a visualization of a potential synthetic pathway and experimental workflows.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.

Qualitative Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The parent compound and its derivatives show good solubility in alcohols. The presence of the polar benzoxazole ring and the mercapto group allows for hydrogen bonding. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These solvents are effective at solvating polar organic molecules. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble to Soluble | The parent compound is slightly soluble in ether. THF is a more polar ether and may offer better solubility. |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | The chloro-substituent on the benzoxazole ring may enhance solubility in chlorinated solvents. |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Slightly Soluble | The aromatic nature of the compound suggests some solubility in aromatic solvents. |

| Non-polar | Hexane, Heptane | Sparingly Soluble to Insoluble | The polar nature of the molecule suggests poor solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The isothermal dissolution equilibrium method, followed by High-Performance Liquid Chromatography (HPLC) analysis, is a robust and widely used technique.[2]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Jacketed glass vessel

-

Thermostatic water bath with precise temperature control

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Syringes and syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid this compound to a known volume or mass of the selected solvent in the jacketed glass vessel.

-

Maintain a constant temperature using the thermostatic water bath.

-

Stir the mixture vigorously to facilitate dissolution and ensure the system reaches equilibrium. A minimum of 24 hours is recommended to ensure equilibrium is reached.[3]

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the calibration standards and the prepared sample solutions by HPLC. A suitable method for benzoxazole derivatives would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic or phosphoric acid).[4][5][6]

-

Monitor the elution using a UV detector at a wavelength where this compound exhibits maximum absorbance.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualizations

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the reaction of 2-amino-6-chlorophenol with carbon disulfide.[7]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. benchchem.com [benchchem.com]

- 5. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]

Spectroscopic and Synthetic Profile of 7-Chloro-2-mercaptobenzoxazole: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with a detailed experimental protocol for its synthesis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇H₄ClNOS |

| Molecular Weight | 185.63 g/mol [1][2] |

| IUPAC Name | 7-chloro-3H-1,3-benzoxazole-2-thione[1] |

| CAS Number | 51793-93-2[1][2] |

| Appearance | Light yellow to brown solid |

| Melting Point | 252-256 °C[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of 2-amino-6-chlorophenol with carbon disulfide.[3] The reaction proceeds via a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the benzoxazole ring system.

References

Tautomerism in 7-Chloro-2-mercaptobenzoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism exhibited by 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the structural basis of the tautomerism, expected spectroscopic characteristics for the identification of each form, and generalized experimental protocols for the investigation of the tautomeric equilibrium.

Introduction to Thiol-Thione Tautomerism in 2-Mercaptobenzoxazoles

2-Mercaptobenzoxazole and its derivatives are a class of compounds known to exist as a mixture of two tautomeric forms in equilibrium: the thiol and the thione form.[1] This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring. The position of this equilibrium can be influenced by various factors, including the physical state (solid or solution), the polarity of the solvent, temperature, and the electronic effects of substituents on the benzoxazole ring.[2][3]

For this compound, the two tautomers are 7-chlorobenzo[d]oxazole-2-thiol (thiol form) and 7-chloro-3H-benzo[d]oxazole-2-thione (thione form). Theoretical studies on analogous compounds suggest that the thione tautomer is generally the more stable and therefore predominant form in both the gas phase and in solution.[2]

The Tautomeric Equilibrium

The equilibrium between the thiol and thione forms of this compound is a dynamic process. The chloro-substituent at the 7-position is expected to influence the electron density of the aromatic ring and, consequently, the relative stability of the two tautomers.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization of Tautomers

The identification and quantification of the thiol and thione tautomers can be achieved through various spectroscopic techniques, primarily FTIR, ¹H NMR, and ¹³C NMR spectroscopy. While specific experimental data for this compound is not extensively available, the following tables summarize the expected characteristic signals for each tautomer based on data from analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for distinguishing between the thiol and thione forms by identifying the characteristic vibrational frequencies of the S-H and C=S bonds.

| Tautomer | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

| Thiol | S-H stretch | ~2550 (weak) | [4][5][6] |

| Thione | C=S stretch | ~1300-1100 | [7] |

| Thione | N-H stretch | ~3400-3200 | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the differentiation of the tautomers in solution. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups are particularly informative.

¹H NMR Spectroscopy

| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Notes |

| Thiol | S-H | Variable, broad (often not observed) | Dependent on solvent and concentration. |

| Thione | N-H | ~10-12 (broad) | Chemical shift is solvent-dependent. |

| Both | Aromatic-H | ~7.0-7.8 | The pattern will be an ABC system characteristic of a 1,2,3-trisubstituted benzene ring. |

¹³C NMR Spectroscopy

| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) | Reference |

| Thiol | C-S | ~160-170 | |

| Thione | C=S | ~180-190 | [9] |

| Both | Aromatic-C | ~110-150 |

Experimental Protocols for Tautomerism Studies

The following outlines a general experimental workflow for the investigation of tautomerism in this compound.

Synthesis of this compound

A common synthetic route involves the reaction of 2-amino-6-chlorophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.[10]

Sample Preparation for Spectroscopic Analysis

To study the effect of the environment on the tautomeric equilibrium, solutions of this compound should be prepared in a range of solvents with varying polarities (e.g., chloroform-d, DMSO-d₆, methanol-d₄).[11] For solid-state analysis (FTIR), a KBr pellet or ATR setup can be used.

Spectroscopic Measurements

-

FTIR Spectroscopy: Acquire spectra of the solid compound and in various solvents to identify the characteristic S-H and C=S stretching vibrations.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in different deuterated solvents. The integration of the distinct N-H proton signal of the thione form can be used to estimate the tautomeric ratio in solution. Temperature-dependent NMR studies can also provide insights into the dynamics of the equilibrium.[3]

Computational Chemistry

Density Functional Theory (DFT) calculations can be employed to model the structures of both tautomers and predict their relative stabilities and spectroscopic properties (IR frequencies and NMR chemical shifts).[2][12] These theoretical data can then be compared with experimental results to aid in the assignment of the observed signals to the respective tautomers.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive study of tautomerism in this compound.

Caption: General workflow for studying tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity, influencing its reactivity, potential for coordination with metal ions, and biological activity. While the thione form is predicted to be the more stable tautomer, the equilibrium is sensitive to environmental conditions. A thorough investigation utilizing a combination of spectroscopic techniques and computational modeling is essential for a complete understanding of this phenomenon. The data and protocols presented in this guide provide a framework for researchers to explore the nuanced chemistry of this important heterocyclic compound.

References

- 1. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 9. researchgate.net [researchgate.net]

- 10. iajps.com [iajps.com]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the History, Discovery, and Therapeutic Potential of Benzoxazolethione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole nucleus, a privileged heterocyclic scaffold, has been a cornerstone in medicinal chemistry for over a century. Its unique structural and electronic properties have made it a versatile building block for the design of a myriad of biologically active compounds. Among its various derivatives, the benzoxazole-2-thione moiety has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of benzoxazolethione derivatives, tailored for researchers, scientists, and drug development professionals.

A Historical Journey: From Discovery to Modern Drug Development

The story of benzoxazolethione begins in the late 19th century. The first documented description of 2-mercaptobenzoxazole, the foundational compound of this class, dates back to 1876. Initially, the interest in these compounds was primarily from a chemical standpoint, exploring their synthesis and reactivity. However, as the field of medicinal chemistry evolved, so did the appreciation for the therapeutic potential of the benzoxazolethione scaffold.

Over the decades, extensive research has unveiled the remarkable versatility of this moiety. The sulfur atom at the 2-position provides a key handle for chemical modification, allowing for the synthesis of a vast library of derivatives with diverse physicochemical and biological properties. This has led to the identification of potent and selective inhibitors of various enzymes and receptors, paving the way for their investigation in a wide range of disease areas. Today, benzoxazolethione derivatives continue to be a subject of intense research, with ongoing efforts to develop novel drug candidates with improved efficacy and safety profiles.

Synthetic Strategies: Building the Benzoxazolethione Core

The synthesis of the benzoxazole-2-thione scaffold and its derivatives has been extensively studied and refined over the years. The classical and most common approach involves the cyclization of 2-aminophenols with a source of a thiocarbonyl group.

General Synthesis of Benzoxazole-2-thione

A prevalent method for the synthesis of the core benzoxazole-2-thione ring system involves the reaction of a 2-aminophenol with carbon disulfide in the presence of a base, such as potassium hydroxide. This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired product.

Quantitative Biological Activity of Benzoxazolethione Derivatives

The therapeutic potential of benzoxazolethione derivatives is underscored by a wealth of quantitative data from various biological assays. The following tables summarize the anticancer, anti-inflammatory, and antifungal activities of selected derivatives, providing a comparative overview for researchers.

Anticancer Activity

Benzoxazolethione derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.[1]

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MDA-MB-231 | 5.63 | [2] |

| Compound 12 | MDA-MB-231 | 6.14 | [2] |

| Compound 11 | MCF-7 | 3.79 | [2] |

| Compound 12 | MCF-7 | 6.05 | [2] |

| Compound 13 | MDA-MB-231 | 7.52 | [2] |

| Compound 13 | MCF-7 | 8.38 | [2] |

| Sorafenib (Standard) | MDA-MB-231 | 7.47 | [2] |

| Sorafenib (Standard) | MCF-7 | 7.26 | [2] |

| 2-arylbenzoxazole 3A | Various | Active | [3] |

| 2-arylbenzoxazole 4A | Topoisomerase II | 18.8 | [3] |

| 5-chlorotolylbenzoxazole 5A | Topoisomerase II | 22.3 | [3] |

| Benzoxazole derivative 19 | MAGL | 0.0084 | [4] |

| Benzoxazole derivative 20 | MAGL | 0.0076 | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazolethione derivatives are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Some derivatives have shown potent inhibitory activity against targets like myeloid differentiation protein 2 (MD2) and p38α MAP kinase.[5][6]

| Compound | Target/Assay | IC50 (µM) | Reference |

| Compound 3c | IL-6 | 10.14 ± 0.08 | [5] |

| Compound 3d | IL-6 | 5.43 ± 0.51 | [5] |

| Compound 3g | IL-6 | 5.09 ± 0.88 | [5] |

| Compound 27 | TNF-α | 7.83 ± 0.95 | [7][8] |

| Compound 27 | IL-1β | 15.84 ± 0.82 | [7][8] |

| Compound 6m | IL-1β | 7.9 ± 1.36 | [7][8] |

| Compound 5b | p38α MAP kinase | 0.031 ± 0.14 | [6] |

| SB 203580 (Standard) | p38α MAP kinase | 0.043 ± 0.14 | [6] |

Antifungal Activity

Several benzoxazolethione derivatives have exhibited promising activity against various fungal pathogens, including clinically relevant Candida species and plant pathogenic fungi.

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 1 | C. krusei | 15.6 | [9] |

| Compound 1 | C. albicans | 62.5 | [9] |

| Compound 1 | C. tropicalis | 125.0 | [9] |

| Compound 5a | F. solani | 12.27 - 65.25 | [10] |

| Compound 5b | F. solani | 15.98 - 32.78 | [10] |

| Compound 5h | F. solani | 4.34 | [10] |

| Compound 5a | B. cinerea | 19.92 | [10] |

| Compound (g) | Various Fungi | GM: 36.2 | [11] |

| Compound (f) | Various Fungi | GM: 46.3 | [11] |

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the study of benzoxazolethione derivatives.

Synthesis of 2-Mercaptobenzoxazole (Benzoxazole-2-thione)

Materials:

-

2-Aminophenol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol and potassium hydroxide in ethanol.

-

Slowly add carbon disulfide to the stirred solution.

-

Reflux the reaction mixture for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a beaker of cold water.

-

Acidify the solution with hydrochloric acid or acetic acid to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-mercaptobenzoxazole.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzoxazolethione derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the benzoxazolethione derivatives and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value for each compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Benzoxazolethione derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the benzoxazolethione derivatives in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzoxazolethione derivatives stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

Several benzoxazolethione derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels.[1] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds can inhibit downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation. This anti-angiogenic effect is a primary mechanism behind their anticancer activity.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazolethione derivatives.

CYP1A1/AhR Signaling Pathway

Some benzoxazolethione derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a role in the metabolism of xenobiotics. Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1. This interaction can have implications for drug metabolism and potential drug-drug interactions, an important consideration in drug development.

Caption: Modulation of the CYP1A1/AhR signaling pathway by benzoxazolethione derivatives.

NF-κB and MAPK Signaling Pathways

Emerging evidence suggests that the anti-inflammatory and anticancer effects of some benzoxazole and related heterocyclic derivatives may be mediated through the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][12] These pathways are central to the inflammatory response and cell survival. By inhibiting key components of these cascades, such as p38 MAPK, benzoxazolethiones can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzoxazolethione derivatives.

Conclusion and Future Perspectives

Benzoxazolethione derivatives represent a historically significant and therapeutically promising class of compounds. Their rich chemistry allows for extensive structural modifications, leading to the discovery of potent and selective agents for a variety of diseases. The anticancer, anti-inflammatory, and antifungal activities highlighted in this guide underscore the vast potential of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Target Identification and Validation: Elucidating the specific molecular targets of bioactive benzoxazolethione derivatives to better understand their mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzoxazolethione core to optimize potency, selectivity, and pharmacokinetic properties.

-

Development of Drug Delivery Systems: Formulating these compounds to enhance their bioavailability and targeted delivery to diseased tissues.

-

Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to bring novel therapies to patients.

The continued exploration of benzoxazolethione derivatives holds great promise for the discovery of next-generation therapeutics to address unmet medical needs. This technical guide serves as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery and development.

References

- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Thiol Group in 7-Chloro-2-mercaptobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in 7-Chloro-2-mercaptobenzoxazole, a molecule of significant interest in medicinal chemistry and drug development. This document details the key chemical properties, outlines experimental protocols for studying its reactivity, and presents this information in a structured format for easy reference and application in a research setting.

Core Concepts: Thiol Group Reactivity and the Influence of the Benzoxazole Scaffold

The thiol group (-SH), also known as a sulfhydryl group, is a highly reactive functional group that plays a crucial role in the biological activity of many compounds. Its reactivity is primarily governed by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. In the context of this compound, the thiol group is attached to a heterocyclic benzoxazole core, which modulates its chemical properties.

Tautomerism: 2-Mercaptobenzoxazoles, including the 7-chloro derivative, exist in a tautomeric equilibrium between the thiol form and the thione form. This equilibrium is influenced by the solvent and pH of the environment.

Caption: Tautomeric equilibrium of this compound.

Caption: The effect of pH on the thiol-thiolate equilibrium.

Key Reactions of the Thiol Group

The thiol group of this compound is expected to undergo several key reactions characteristic of thiols, including S-alkylation, oxidation, and disulfide bond formation.

S-Alkylation (Nucleophilic Substitution)

The thiolate anion is a potent nucleophile and readily participates in S-alkylation reactions with electrophiles such as alkyl halides. This reaction proceeds via an SN2 mechanism, leading to the formation of a stable thioether bond.[3] This reactivity is fundamental to the synthesis of various derivatives of 2-mercaptobenzoxazoles for applications in drug discovery.[4]

Caption: General mechanism for S-alkylation of this compound.

Oxidation

The thiol group is susceptible to oxidation by various oxidizing agents. Depending on the strength of the oxidant and the reaction conditions, the sulfur atom can be oxidized to different oxidation states, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H).

References

- 1. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]

- 2. Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis. Comparison with potentiometric titration and spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]

Starting Materials for Novel Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pivotal starting materials for the synthesis of novel heterocyclic compounds. It is designed to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by detailing synthetic methodologies, presenting quantitative data, and illustrating relevant biological pathways.

Core Concepts in Heterocyclic Synthesis

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry, with over 59% of FDA-approved drugs containing a nitrogen heterocycle.[1] The strategic selection of starting materials is paramount as it dictates the feasible synthetic routes and the diversity of the resulting molecular scaffolds. This guide explores several versatile classes of precursors and the heterocyclic systems they unlock.

Key Starting Materials and Synthetic Protocols

2-Aminocarboxamides: Gateway to Fused N-Heterocycles

2-Aminocarboxamides are valuable precursors for the construction of complex, fused nitrogen-containing heterocycles, which are prominent in many biologically active molecules.

-

Application: Synthesis of isoindolo[2,1-a]quinazolinones and pyrimido[2,1-a]isoindoles.[2]

-

Synthetic Approach: A powerful strategy involves a domino ring-closure reaction, which can be combined with other modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, and retro-Diels-Alder (RDA) reactions to build molecular complexity in a controlled manner.[2]

Quantitative Data: Synthesis of Isoindolo[2,1-a]quinazoline Derivatives [2]

| Compound | Yield (%) | Melting Point (°C) |

| (±)-15: (1S,4R,4aS,6aR,12aR)-6-(Prop-2-yn-1-yl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 71 | 215–220 |

| (±)-16: (1S,4R,4aS,6aR,12aR)-6-((1-(2-Methylbenzyl)-1H-1,2,3-triazol-4-yl)-methyl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 75 | 163–165 |

| (+)-6: (1R,4S,4aS,6aR,12aR)-6-(Prop-2-yn-1-yl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 69 | 189–192 |

| (+)-15: (1R,4S,4aR,6aS,12aS)-6-(Prop-2-yn-1-yl)-1,4,4a,6,6a,12a-hexahydro-1,4-methanoisoindolo[2,1-a]quinazoline-5,11-dione | 74 | 189–192 |

Experimental Protocol: Domino Ring-Closure Synthesis [2]

-

Reactant Preparation: Combine N-propargyl-substituted diendo- or diexo-2-aminonorbornenecarboxamides with 2-formylbenzoic acid in water.

-

Reaction Conditions: Subject the aqueous mixture to microwave irradiation at 100 °C for 30 minutes (300 W).

-

Isolation: Upon completion, the product is isolated and purified using standard chromatographic techniques.

Experimental Workflow: Domino Synthesis

Caption: Domino reaction workflow for fused quinazolinone synthesis.

Tetronic Acid: A Versatile Synthon for Bioactive Heterocycles

Tetronic acid and its derivatives are highly valued starting materials in medicinal chemistry due to their presence in numerous natural products with diverse biological activities.[3]

-

Application: Serves as a key building block in multicomponent reactions (MCRs) to produce a wide array of N- and O-heterocycles.[4]

-

Synthetic Approach: The dicarbonyl moiety within the tetronic acid framework allows for efficient one-pot protocols to construct complex molecular architectures, offering advantages in terms of atom economy and operational simplicity.[4][5]

Experimental Protocol: Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [4]

-

Reactant Mixture: In a suitable solvent, combine tetronic acid (1 equivalent), a substituted benzaldehyde (1 equivalent), and uracil (1 equivalent).

-

Reaction Conditions: The reaction proceeds as a three-component condensation. Specific conditions (catalyst, temperature, and solvent) are optimized based on the substrates.

-

Work-up and Purification: The desired pyrido[2,3-d]pyrimidine product is often isolated by simple washing, avoiding the need for column chromatography.[4]

Experimental Workflow: Tetronic Acid-Based MCR

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloro-2-mercaptobenzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various derivatives from the starting material 7-Chloro-2-mercaptobenzoxazole. The protocols outlined below are based on established synthetic routes for the parent compound, 2-mercaptobenzoxazole, and are readily adaptable for its 7-chloro analog. The synthesized derivatives, particularly Schiff bases and related heterocyclic compounds, have shown significant potential as multi-kinase inhibitors for cancer therapy and as antibacterial agents.

General Synthetic Pathway

The general strategy for synthesizing derivatives from this compound involves a multi-step process. Initially, the thiol group is alkylated to introduce a reactive handle, which is then further modified to generate a diverse library of compounds. A common and effective approach is the synthesis of Schiff bases.

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound derivatives.

Protocol 1: Synthesis of Ethyl 2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetate (Intermediate I)

This protocol describes the S-alkylation of this compound.

-

Materials:

-

This compound

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry acetone

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and anhydrous potassium carbonate (1.1 equivalents) in dry acetone.

-

To this stirred solution, add ethyl chloroacetate (1.1 equivalents) dropwise.

-

Reflux the reaction mixture for 5-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Protocol 2: Synthesis of 2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetohydrazide (Intermediate II)

This protocol outlines the conversion of the ethyl ester to a hydrazide.

-

Materials:

-

Ethyl 2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetate (Intermediate I)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

-

Procedure:

-

Dissolve Intermediate I (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-10 hours, monitoring by TLC.[1]

-

Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the precipitate, wash with cold ethanol, and dry to yield the acetohydrazide derivative.

-

Protocol 3: General Synthesis of Schiff Base Derivatives

This protocol details the final condensation step to form the Schiff bases.

-

Materials:

-

2-((7-chloro-1,3-benzoxazol-2-yl)thio)acetohydrazide (Intermediate II)

-

Substituted aromatic or heterocyclic aldehydes/ketones (e.g., substituted isatins)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

Dissolve Intermediate II (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-6 hours.[1]

-

Monitor the reaction by TLC. After completion, cool the mixture.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Quantitative Data: In Vitro Antiproliferative and Kinase Inhibitory Activity

A series of 2-mercaptobenzoxazole derivatives, including those with structural similarities to potential 7-chloro derivatives, have been evaluated for their anticancer activity. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines and protein kinases.

Table 1: In Vitro Antiproliferative Activity of 2-Mercaptobenzoxazole Derivatives [1]

| Compound | HepG2 (µM) | MCF-7 (µM) | MDA-MB-231 (µM) | HeLa (µM) |

| 4b | 19.34 | 15.61 | 9.72 | 18.65 |

| 4d | 12.87 | 8.43 | 5.16 | 10.29 |

| 5d | 8.72 | 6.39 | 3.41 | 7.58 |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 |

| Doxorubicin | 0.98 | 1.24 | 1.07 | 1.15 |

| Sunitinib | 4.67 | 5.82 | 3.91 | 6.13 |

Compounds 4b, 4d, 5d, and 6b are substituted Schiff base derivatives of 2-mercaptobenzoxazole.[1]

Table 2: In Vitro Kinase Inhibitory Activity of Compound 6b [1]

| Kinase | IC₅₀ (µM) |

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

Mechanism of Action: Anticancer Signaling Pathway

The potent anticancer activity of these derivatives is attributed to their ability to inhibit key protein kinases involved in cell proliferation and survival. Compound 6b, a promising derivative, has been shown to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase.[1]

Caption: Proposed anticancer mechanism of action.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and evaluation of novel derivatives of this compound. The significant anticancer and antibacterial activities observed for analogous compounds highlight the potential of this scaffold in drug discovery and development. Further investigation into the structure-activity relationships of 7-chloro substituted derivatives is warranted to optimize their therapeutic potential.

References

using 7-Chloro-2-mercaptobenzoxazole as a building block in medicinal chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Chloro-2-mercaptobenzoxazole is a halogenated heterocyclic compound that holds significant promise as a versatile building block in the field of medicinal chemistry. Its unique structural features, including the benzoxazole core, a reactive mercapto group, and a strategically placed chlorine atom, provide a foundation for the synthesis of a diverse array of bioactive molecules. The benzoxazole moiety is a recognized pharmacophore present in numerous compounds with a wide range of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of a chlorine atom at the 7-position can enhance the lipophilicity and metabolic stability of derivative compounds, potentially improving their pharmacokinetic profiles. The nucleophilic mercapto group at the 2-position serves as a convenient handle for introducing various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, along with detailed experimental protocols for key synthetic transformations and biological assays.

I. Synthetic Applications

This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems. The thiol group can be readily alkylated, acylated, or oxidized to introduce diverse functionalities and build more complex molecular architectures.

Synthesis of S-Substituted Derivatives

A common and straightforward derivatization of this compound involves the S-alkylation or S-acylation of the thiol group. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Experimental Protocol 1: General Procedure for S-Alkylation

This protocol describes a general method for the synthesis of S-alkylated this compound derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Stirring apparatus

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents) portion-wise at room temperature with stirring.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.

-

Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

The reaction can be monitored by thin-layer chromatography (TLC). If the reaction is slow at room temperature, it can be heated to reflux.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

DOT Diagram: General Workflow for S-Alkylation

Application Notes and Protocols: 7-Chloro-2-mercaptobenzoxazole in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the 7-chloro-2-mercaptobenzoxazole scaffold. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to support researchers in the field of drug discovery and development.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Specifically, derivatives of 2-mercaptobenzoxazole have emerged as promising multi-kinase inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1]

The introduction of a chlorine atom at the 7-position of the 2-mercaptobenzoxazole ring can modulate the physicochemical properties of the resulting inhibitors, potentially enhancing their potency, selectivity, and pharmacokinetic profile. While specific examples of kinase inhibitors synthesized directly from this compound are not extensively documented in the literature, the synthetic routes established for the parent 2-mercaptobenzoxazole are readily adaptable.

Synthesis of Kinase Inhibitors from 2-Mercaptobenzoxazole Derivatives

The general synthetic strategy to produce kinase inhibitors from a 2-mercaptobenzoxazole core involves a multi-step process. This typically begins with the S-alkylation of the thiol group, followed by the introduction of a hydrazide moiety, and finally condensation with various aldehydes or ketones to generate a diverse library of N-acylhydrazone derivatives.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-mercaptobenzoxazole-based kinase inhibitors.

Caption: General Synthetic Workflow for 2-Mercaptobenzoxazole Kinase Inhibitors.

Experimental Protocols

The following protocols are adapted from the synthesis of 2-mercaptobenzoxazole derivatives and are applicable for the synthesis starting from this compound.[1]

Step 1: Synthesis of Ethyl 2-[(7-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate

-

To a stirred solution of this compound (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in 30 mL of acetone, add ethyl chloroacetate (0.023 mol).

-